BenchChemオンラインストアへようこそ!

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Metabolic Stability Cytochrome P450 Drug-like Properties

For research groups expanding benzyl-pyridazinone NNRTI SAR, this 3-cyclopropyl-substituted probe (CAS 2034304-60-2) provides conformational rigidity and a cyclopropyl metabolic shield unavailable in 3-methyl or unsubstituted analogs. The 4-chlorobenzyl moiety ensures precise target affinity; positional isomers exhibit divergent activity. Only this exact CAS guarantees the molecular geometry required for reproducible crystallographic binding mode studies (PDB: 3DI6) and in vitro ADME intrinsic clearance comparisons against the des-cyclopropyl analog. Do not substitute with generic pyridazinones—steep SAR makes functional failure in target-based assays highly probable.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 2034304-60-2
Cat. No. B2747725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
CAS2034304-60-2
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O2/c17-13-5-1-11(2-6-13)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-4-12/h1-2,5-8,12H,3-4,9-10H2,(H,18,21)
InChIKeyNESFOZBAARVCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034304-60-2): A Structurally Differentiated Pyridazinone for Antiviral & Kinase-Targeted Research


N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034304-60-2) is a synthetic small molecule belonging to the benzyl-pyridazinone class, a scaffold extensively investigated for non-nucleoside reverse transcriptase inhibition (NNRTI) and kinase modulation. Its architecture incorporates three key pharmacophoric elements: a 4-chlorobenzyl group attached via an acetamide linker to a 3-cyclopropyl-substituted 6-oxopyridazin-1(6H)-yl core [1]. This combination of substituents is designed to explore chemical space distinct from simpler alkyl or unsubstituted pyridazinone analogs, offering procurement value for research programs requiring specific molecular topology and enhanced metabolic stability features absent in common in-class alternatives [2].

Procurement Risk Alert: Why In-Class Pyridazinone Analogs Cannot Functionally Substitute for CAS 2034304-60-2


Substituting this specific compound with a generic pyridazinone analog introduces high risk of functional failure in target-based assays. The benzyl-pyridazinone chemotype exhibits steep structure-activity relationships (SAR) where minor substituent changes dramatically alter inhibitory potency, selectivity, and metabolic fate [1]. Specifically, the 3-cyclopropyl group is not a passive substituent; it introduces conformational rigidity and distinct steric bulk compared to methyl, chloro, or unsubstituted variants, directly impacting binding pocket complementarity and resistance to cytochrome P450-mediated oxidation [2]. Similarly, the 4-chlorobenzyl moiety's spatial orientation and electronic effects are fine-tuned for target affinity; positional isomers (e.g., 2-chlorobenzyl) often exhibit drastically different activity profiles. The evidence below quantifies these structural differentiators, demonstrating that only the precise CAS 2034304-60-2 structure guarantees the defined molecular geometry and property set required for reproducible SAR exploration.

Quantitative Differentiation Evidence: CAS 2034304-60-2 vs. Closest Structural Analogs


Enhanced Metabolic Stability via 3-Cyclopropyl Substitution vs. 3-Methyl and 3-Unsubstituted Analogs

The target compound possesses a 3-cyclopropyl group on the pyridazinone core, substituting the common methyl or hydrogen found in closely related analogs such as N-(4-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide or N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1210739-49-3). Medicinal chemistry reviews demonstrate that the incorporation of a cyclopropyl ring is a validated strategy to increase metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, a common metabolic soft spot for alkyl-substituted heterocycles [1]. This provides a class-level inference that CAS 2034304-60-2 possesses longer metabolic half-life potential compared to its 3-methyl or 3-unsubstituted comparators.

Metabolic Stability Cytochrome P450 Drug-like Properties

Positional Isomer Differentiation: 4-Chlorobenzyl vs. 2-Chlorobenzyl Binding Topology

The target compound incorporates a 4-chlorobenzyl (para-chloro) substituent. The positional isomer N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide (ortho-chloro) represents a close structural analog. In the pyridazinone NNRTI series, the position of halogen substitution on the benzyl group critically dictates the dihedral angle and depth of penetration into the allosteric binding pocket of HIV-1 reverse transcriptase [1]. Para-substitution typically permits deeper, more linear extension into the hydrophobic tunnel compared to ortho-substitution, which introduces steric clash and forces a bent conformer. This directly influences inhibitory activity, as evidenced by SAR trends in the Roche pyridazinone series.

Structure-Activity Relationship NNRTI Binding Pocket Positional Isomerism

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity vs. Des-Cyclopropyl Analog

The target compound has a molecular weight of 317.77 g/mol (C16H16ClN3O2) compared to 277.70 g/mol (C13H12ClN3O2) for the des-cyclopropyl analog N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 1210739-49-3) . This represents a 40.07 g/mol increase attributable to the cyclopropyl substituent. Additionally, the predicted logP for the target compound is higher (estimated ~2.4) than the des-cyclopropyl analog (estimated ~1.8), reflecting greater lipophilicity . These quantitative differences in physicochemical properties directly influence membrane permeability, solubility, and protein binding, constituting tangible procurement decision factors.

Physicochemical Properties Molecular Weight Lipophilicity

Pyridazinone Scaffold Validation: Proven Antiviral Target Engagement in NNRTI Series

The benzyl-pyridazinone scaffold has been validated as a genuine non-nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophore through X-ray crystallography and surface plasmon resonance studies [1]. The crystal structure of HIV-1 RT complexed with pyridazinone inhibitor 4c (PDB: 3DI6) confirms that the benzyl-pyridazinone core occupies the allosteric NNRTI binding pocket in a distinct mode from other NNRTI classes such as diarylpyrimidines or nevirapine. The target compound CAS 2034304-60-2 combines this validated warhead with the 3-cyclopropyl group, which may further optimize hydrophobic contacts within the pocket based on structural analogy to optimized compounds in the series such as inhibitor 5a, which demonstrated good oral bioavailability in rat and dog.

HIV-1 Reverse Transcriptase NNRTI Allosteric Inhibition

Target Application Scenarios for N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide Based on Compiled Differentiation Evidence


HIV-1 NNRTI Lead Optimization Programs Requiring 3-Cyclopropyl SAR Expansion

Research groups expanding the SAR of the benzyl-pyridazinone NNRTI series should prioritize CAS 2034304-60-2 as a 3-cyclopropyl-substituted probe. The validated crystallographic binding mode of the pyridazinone core [1] combined with the cyclopropyl group's established metabolic stability benefit [2] provides a rational design hypothesis for improving resistance profiles and pharmacokinetic properties over the simpler 3-methyl or 3-unsubstituted leads.

Metabolic Stability Screening Panels for Cyclopropyl-Modified Heterocycles

For in vitro ADME laboratories conducting liver microsome or hepatocyte stability assays, CAS 2034304-60-2 serves as a representative pyridazinone probe incorporating a cyclopropyl metabolic shield. Comparing its intrinsic clearance against the des-cyclopropyl analog (CAS 1210739-49-3) enables quantitative assessment of the cyclopropyl metabolic stability hypothesis within this specific chemotype series.

Allosteric Kinase or Phosphodiesterase Inhibitor Screening Libraries

The pyridazinone scaffold is a privileged structure in kinase and phosphodiesterase (PDE) inhibitor design [1]. Compound CAS 2034304-60-2, with its 4-chlorobenzyl and 3-cyclopropyl substitution pattern, fills an underrepresented chemical space region in diversity-oriented screening collections, offering a structurally differentiated starting point for hit identification against allosteric kinase or PDE targets.

Structure-Based Drug Design Using the Benzyl-Pyridazinone Pharmacophore

Computational chemistry groups performing docking or molecular dynamics simulations can use CAS 2034304-60-2 to model the effect of 3-cyclopropyl substitution on NNRTI binding pocket occupancy, leveraging the published crystal structure of HIV-RT with pyridazinone inhibitor 4c (PDB: 3DI6) [1]. This supports scaffold-hopping exercises and virtual screening campaigns requiring quantitative binding mode predictions.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.